(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid
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Overview
Description
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is a compound that features a naphthalene ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthalene moiety. One common method involves the use of naphthalene-1-boronic acid and a suitable amino acid derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Free amine derivatives.
Scientific Research Applications
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, leading to potential anticancer effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The Boc group provides stability and protection during synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-boronic acid: Used in similar synthetic applications.
Naphthalen-1-yloxy-acetic acid derivatives: Explored for their antimicrobial properties.
1,8-Naphthalimide derivatives: Investigated for their emissive properties in organic light-emitting diodes.
Uniqueness
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is unique due to its combination of a naphthalene ring, an amino group, and a Boc protecting group. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFFDJYYWUYODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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